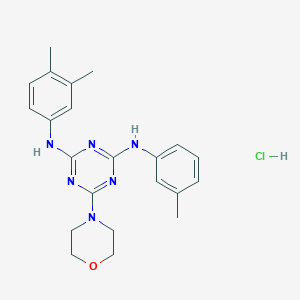

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves a multi-step process that begins with readily available starting materials. The reaction conditions often include organic solvents and catalysts to optimize yield and purity.

Synthetic Route Overview

- Starting Materials : Cyanoguanidine, aromatic aldehydes, and arylamines.

- Method : Microwave-assisted one-pot synthesis.

- Conditions : Reaction in the presence of hydrochloric acid followed by base treatment for rearrangement and dehydrogenative aromatization.

Anticancer Activity

Research has demonstrated that compounds similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exhibit significant antiproliferative effects against various cancer cell lines. In particular:

- Triple Negative Breast Cancer : The compound shows selective inhibition of the MDA-MB231 cell line, which is known for its aggressive nature and lack of targeted therapies.

- Comparative Analysis : The compound's effectiveness was compared against other breast cancer cell lines (SKBR-3 and MCF-7), revealing that it selectively targets hormone-independent cells more effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl rings significantly influence biological activity. Compounds with specific substitutions on the phenyl rings demonstrated enhanced antiproliferative effects.

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

| Compound | MDA-MB231 (%) | SKBR-3 (%) | MCF-7 (%) |

|---|---|---|---|

| 1 | 87 | 81 | 90 |

| 2 | 82 | 83 | 99 |

| 3 | 81 | 84 | 100 |

| ... | ... | ... | ... |

| 126 | 100 | 86 | 85 |

Percentage viability represents the mean of three independent experiments.

The mechanism by which N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interaction with specific molecular targets in cancer cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of triazine derivatives similar to N2-(3,4-dimethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine:

- Study on MDA-MB231 Cells : A recent study found that compounds with para-substituted phenyl groups exhibited potent cytotoxicity with GI50 values as low as 0.06μM against MDA-MB231 cells .

- Comparative Analysis in Prostate Cancer : Another investigation revealed promising results in DU145 prostate cancer cells using related triazine compounds .

Table 2: Summary of Case Study Findings

| Study Focus | Cell Line | GI50 (μM) |

|---|---|---|

| Anticancer Efficacy | MDA-MB231 | 0.06 |

| Prostate Cancer | DU145 | Not specified |

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-5-4-6-18(13-15)23-20-25-21(24-19-8-7-16(2)17(3)14-19)27-22(26-20)28-9-11-29-12-10-28;/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGNLPCTNNLAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.